molecular formula C7H11NO B8455486 1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

Cat. No. B8455486
M. Wt: 125.17 g/mol
InChI Key: KMDFGSFDTRHCSL-UHFFFAOYSA-N
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Description

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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properties

Product Name

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1,2,3,6-tetrahydropyridin-4-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-2-4-8-5-3-7/h2,8H,3-5H2,1H3

InChI Key

KMDFGSFDTRHCSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7.66 g of 1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime, 6.8 ml of triethylamine, and 3.8 ml of acetyl chloride were stirred at room temperature overnight under a nitrogen atmosphere. Isolation of the product in the conventional manner produced 8.07 g of 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone, O-acetyloxime which was converted to the hydrochloride salt, mp 104.5°-105.5° C.
[Compound]
Name
O-acetyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(1,2,3,6-tetrahydro-1-methyl-4pyridinyl)ethanone, O-methyloxime (3 g, 17.8 mmol) in 20 ml dry dichloromethane was cooled to 0° C., treated dropwise with 1-chloroethylchloroformate (2.55 g, 17.8 mmol), and stirred 18 hours at room temperature. The reaction mixture was then concentrated in vacuo to an oil which was heated under reflux one hour in 50 ml of methanol. The methanol was distilled off and the residue was chromatographed over silica gel eluting with 5% methanol in ethyl acetate. The desired fractions were combined, concentrated in vacuo, and treated with methanolic hydrogen chloride to give 1.75 g of 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone, O-methyloxime hydrochloride, mp 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-methyloxime
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two

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